molecular formula C18H25N5O B2994293 N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-84-9

N-((6-(diethylamino)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2994293
CAS No.: 2034440-84-9
M. Wt: 327.432
InChI Key: PWNURAHXQZNOLJ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Experimental and Theoretical Studies

Studies have delved into the functionalization reactions of related compounds, highlighting the potential for developing novel synthetic pathways. For instance, research has explored the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, resulting in compounds that could serve as intermediates for further chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).

Antiviral Activity

Compounds structurally related to the mentioned chemical have been designed and tested as antiviral agents, particularly against human rhinovirus. The construction of the imidazo ring from aminopyridine underscores the compound's relevance in medicinal chemistry, offering insights into the development of new antiviral drugs (Hamdouchi et al., 1999).

Medicinal Chemistry Strategies

In the realm of androgen receptor antagonism, particularly for treating prostate cancer, modifications of imidazo[1,2-a]pyrimidine moieties to reduce metabolism by aldehyde oxidase have been reported. This approach illustrates the strategic alteration of molecular structures to enhance drug stability and efficacy (Linton et al., 2011).

Cardiac Electrophysiology

The synthesis and study of N-substituted imidazolylbenzamides demonstrate their potential as selective class III agents for cardiac electrophysiological activity. This highlights the compound's utility in addressing cardiac arrhythmias, showcasing a direct application in therapeutic interventions (Morgan et al., 1990).

Antiallergic Agents

Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides reveals their significant potency as antiallergic agents. These findings could contribute to the development of more effective treatments for allergic reactions, evidencing the compound's relevance in allergy research (Honma et al., 1983).

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name

N-[[6-(diethylamino)pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-3-23(4-2)17-8-5-13(10-19-17)11-20-18(24)14-6-7-15-16(9-14)22-12-21-15/h5,8,10,12,14H,3-4,6-7,9,11H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNURAHXQZNOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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